molecular formula C6H13NO2 B2995666 (3-Methylmorpholin-3-yl)methanol CAS No. 1003-81-2

(3-Methylmorpholin-3-yl)methanol

Cat. No.: B2995666
CAS No.: 1003-81-2
M. Wt: 131.175
InChI Key: SSORWURPGGJYEL-UHFFFAOYSA-N
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Description

(3-Methylmorpholin-3-yl)methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol It is a morpholine derivative, characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylmorpholin-3-yl)methanol typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: (3-Methylmorpholin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (3-Methylmorpholin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein-ligand interactions. It is also employed in the synthesis of biologically active molecules .

Medicine: Its derivatives have been investigated for their pharmacological properties, including antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a solvent and stabilizer in various chemical processes .

Mechanism of Action

The mechanism of action of (3-Methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows the compound to form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl and a hydroxymethyl group on the morpholine ring. This dual functionality imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

(3-Methylmorpholin-3-yl)methanol, a compound with the chemical formula C6_6H13_13NO2_2, has garnered interest in various fields of biological research due to its structural properties and potential therapeutic applications. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

This compound is characterized by a morpholine ring substituted with a methyl group and a hydroxymethyl group. The presence of these functional groups influences its reactivity and interaction with biological targets.

Structural Formula

  • Chemical Formula : C6_6H13_13NO2_2
  • Molecular Weight : 129.17 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
  • Receptor Modulation : It may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance, it demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 1.0 μg/mL
Escherichia coli1.0 - 2.0 μg/mL

Case Study: Drug Development Potential

A study published in the Journal of Medicinal Chemistry explored the use of this compound as a scaffold for developing new therapeutic agents targeting specific diseases such as cancer and bacterial infections. The compound's ability to modify biological pathways makes it a promising candidate for further drug design efforts .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Structure Biological Activity
(2-Methylmorpholin-3-yl)methanolSimilar morpholine ringModerate enzyme inhibition; less potent than target compound
MorpholineParent structureLimited biological activity; serves primarily as a solvent

Future Directions in Research

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.
  • Therapeutic Applications : Exploration of its potential in treating bacterial infections and cancer.
  • Synthesis of Derivatives : Developing analogs to enhance potency and selectivity against specific targets.

Properties

IUPAC Name

(3-methylmorpholin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(4-8)5-9-3-2-7-6/h7-8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSORWURPGGJYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-81-2
Record name (3-methylmorpholin-3-yl)methanol
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